molecular formula C9H7BrN4O B14770967 4-Amino-7-bromocinnoline-3-carboxamide

4-Amino-7-bromocinnoline-3-carboxamide

Cat. No.: B14770967
M. Wt: 267.08 g/mol
InChI Key: QIHVDYPNHBKJAN-UHFFFAOYSA-N
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Description

4-Amino-7-bromocinnoline-3-carboxamide is a high-purity chemical reagent featuring the cinnoline heterocyclic scaffold, intended for research and development purposes exclusively. This compound falls under a class of molecules known for a broad spectrum of pharmacological activities in scientific literature, including antibacterial, antifungal, and anti-inflammatory properties . The cinnoline core is a recognized isostere of quinoline, making it a valuable building block in medicinal chemistry for the design of novel bioactive molecules . The specific placement of the bromine atom at the 7-position offers a strategic site for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling researchers to explore a diverse chemical space around the core structure. Related 4-aminocinnoline-3-carboxamide derivatives have been identified as key intermediates in the synthesis of potent GABA A receptor modulators, which are of significant interest in neuroscience research for their anxiolytic potential . Other analogs with halogen substitutions have demonstrated promising activity against resistant strains of M. tuberculosis and various pathogenic fungi in research settings . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7BrN4O

Molecular Weight

267.08 g/mol

IUPAC Name

4-amino-7-bromocinnoline-3-carboxamide

InChI

InChI=1S/C9H7BrN4O/c10-4-1-2-5-6(3-4)13-14-8(7(5)11)9(12)15/h1-3H,(H2,11,13)(H2,12,15)

InChI Key

QIHVDYPNHBKJAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=NC(=C2N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-bromocinnoline-3-carboxamide typically involves the bromination of cinnoline derivatives followed by amination and carboxamidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale bromination, amination, and amidation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-bromocinnoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-7-bromocinnoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-7-bromocinnoline-3-carboxamide involves its interaction with various molecular targets. The amino and carboxamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with nucleic acids, affecting their function .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares 4-Amino-7-bromocinnoline-3-carboxamide with 3-Amino-7-nitro-4-isoquinolinecarboxamide, a structurally related isoquinoline derivative (CAS RN: 515832-81-2) from the provided evidence:

Property This compound 3-Amino-7-nitro-4-isoquinolinecarboxamide
Molecular Formula C₉H₇BrN₄O C₁₀H₈N₄O₃
Molecular Weight (g/mol) 283.08 232.20
Core Structure Cinnoline Isoquinoline
Substituents -NH₂ (C4), -Br (C7), -CONH₂ (C3) -NH₂ (C3), -NO₂ (C7), -CONH₂ (C4)
Key Functional Groups Bromine, carboxamide Nitro, carboxamide
Key Observations:

Core Structure: Cinnoline contains two adjacent nitrogen atoms in a bicyclic system, whereas isoquinoline has a single nitrogen atom in a benzopyridine-like structure.

Substituent Effects: Bromine vs. Nitro Group: Bromine’s halogen bonding capability may improve target binding in drug design, while the nitro group (-NO₂) in the isoquinoline derivative is strongly electron-withdrawing, which could reduce stability under reducing conditions . Carboxamide Position: The carboxamide group at position 3 (cinnoline) vs. position 4 (isoquinoline) may alter hydrogen-bonding patterns and solubility.

Solubility and Stability:
  • Nitro groups (in 3-Amino-7-nitro-4-isoquinolinecarboxamide) are prone to metabolic reduction, which might limit its bioavailability in vivo .
Reactivity:
  • Bromine substituents are typically inert under physiological conditions but participate in cross-coupling reactions (e.g., Suzuki-Miyaura), making the cinnoline derivative a versatile synthetic intermediate.
  • Nitro groups facilitate nucleophilic aromatic substitution, offering pathways for further functionalization in the isoquinoline compound .

Q & A

Synthesis and Optimization

Basic: What are the recommended synthetic routes for 4-Amino-7-bromocinnoline-3-carboxamide? Methodological Answer: The synthesis typically involves multi-step reactions, starting with brominated precursors and introducing the carboxamide group via nucleophilic substitution or coupling reactions. For example, a modular approach inspired by α-amino carbonyl synthesis (e.g., using 4-carboxamide-1,4-dihydropyridines as intermediates) can be adapted, where Lewis acids activate intermediates for efficient bond formation . Key steps include protecting the amino group during bromination to prevent side reactions and using palladium-catalyzed cross-coupling for regioselective functionalization.

Advanced: How can researchers optimize reaction conditions to improve yield and purity? Methodological Answer: Systematic optimization via Design of Experiments (DoE) is critical. Parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading should be tested. For example, in photocatalyzed reactions, adjusting light intensity and wavelength can enhance the efficiency of radical intermediates . High-throughput screening (HTS) of reaction conditions using automated platforms can identify optimal stoichiometry and reduce byproduct formation. Post-reaction purification via preparative HPLC or recrystallization in mixed solvents (e.g., ethanol/water) improves purity.

Structural Characterization

Basic: What spectroscopic techniques are essential for characterizing this compound? Methodological Answer: 1H/13C NMR confirms the presence of the bromine atom (spin-spin splitting patterns) and carboxamide NH2 protons. IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H bends. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities.

Advanced: How to resolve discrepancies in NMR data when structural analogs are present? Methodological Answer: Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, the bromine atom’s deshielding effect alters neighboring proton chemical shifts, which can be mapped via NOESY to confirm spatial proximity. Computational tools like DFT-based NMR prediction (e.g., Gaussian) help distinguish between regioisomers .

Solubility and Stability

Basic: What are the solubility profiles of this compound in common solvents? Methodological Answer: Polar aprotic solvents (DMSO, DMF) typically dissolve carboxamides due to hydrogen bonding with the amide group. Solubility in water is limited unless protonated at acidic pH. Experimental determination via saturation shake-flask method (e.g., USP <1236>) provides quantitative data.

Advanced: What computational methods predict solubility in non-polar solvents? Methodological Answer: Molecular dynamics (MD) simulations using software like GROMACS model solvation free energy. Hansen solubility parameters (HSPs) correlate experimental solubility with dispersion, polarity, and hydrogen-bonding forces. Machine learning models trained on datasets of cinnoline derivatives can predict solubility in toluene or hexane .

Degradation Analysis

Basic: How to assess the stability of this compound under various storage conditions? Methodological Answer: Conduct forced degradation studies under stress conditions (heat, light, humidity). Monitor via HPLC-UV for decomposition products. For example, hydrolysis of the carboxamide group in acidic/basic media generates carboxylic acid derivatives, detectable by retention time shifts.

Advanced: What mechanistic studies elucidate degradation pathways under acidic/basic conditions? Methodological Answer: Isotopic labeling (e.g., 18O-water) tracks hydrolysis mechanisms. LC-MS/MS identifies transient intermediates, while Arrhenius plots (at 40–80°C) extrapolate shelf-life. Quantum mechanical calculations (e.g., transition state theory) model bond cleavage energetics .

Biological Activity Evaluation

Basic: What in vitro assays are used to evaluate the biological activity of this compound? Methodological Answer: Common assays include kinase inhibition (e.g., ELISA-based ATP competition), cytotoxicity (MTT assay), and cellular uptake studies (fluorescence tagging). Dose-response curves at 1–100 µM concentrations determine preliminary IC50 values.

Advanced: How to design dose-response experiments to determine IC50 values accurately? Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) with ≥10 data points spanning the expected IC50. Replicate experiments (n=3–6) minimize variability. Orthogonal assays (e.g., SPR for binding affinity) validate specificity. Statistical tools like GraphPad Prism account for sigmoidal curve fitting errors .

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